molecular formula C19H18FNO2S B2618066 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide CAS No. 2034313-61-4

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2618066
CAS No.: 2034313-61-4
M. Wt: 343.42
InChI Key: JADSURABKXWRFD-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzothiophene moiety, a privileged scaffold in drug discovery known to be associated with a wide spectrum of biological activities, including potential antitumor, anti-inflammatory, and central nervous system effects . The compound's specific mechanism of action and primary research applications are areas of active investigation. Researchers are exploring its utility as a key intermediate in solid-phase synthesis for creating more complex molecules, such as peptide hybrids, which combine the advantages of the benzothiophene pharmacophore with the biological properties of amino acids and peptides . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c1-19(23,17-11-14-4-2-3-5-16(14)24-17)12-21-18(22)10-13-6-8-15(20)9-7-13/h2-9,11,23H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSURABKXWRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzothiophene ring, often through a Grignard reaction or other organometallic methods.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the intermediate compound with 4-fluorophenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related acetamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) logP Notable Features
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide Benzothiophene, hydroxypropyl, 4-fluorophenyl C₁₉H₁₇Cl₂NO₃S (analog)* ~422.3 (estimated) ~3.5† Combines lipophilic benzothiophene with polar hydroxypropyl; potential CNS activity
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole, 4-fluorophenyl C₁₅H₁₁FN₂OS 298.3 2.8 Benzothiazole core enhances π-π stacking; used in antimicrobial agents
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, propyl, 4-fluorophenyl C₁₉H₂₇FN₂O₂ 334.2 2.1 High lipophilicity (cyclohexyl); synthesized via multicomponent reaction (81% yield)
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide Ethoxy, 4-fluorophenethyl C₁₈H₂₀FNO₂ 301.4 2.74 Ethoxy group improves solubility; moderate logP
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide Hydroxypropylthio, sulfamoylphenyl C₁₁H₁₅N₂O₄S₂ 327.4 1.2 Thioether linkage enhances redox activity; sulfamoyl group aids solubility
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl C₈H₇ClFNO 187.6 1.9 Reactive intermediate for synthesis; simple structure with limited specificity

* Based on analog N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 2034403-77-3) . † Estimated via comparative analysis of substituent contributions.

Key Observations:

Structural Diversity: Benzothiophene vs. Benzothiazole: The benzothiophene moiety in the target compound (vs. benzothiazole in ) introduces a sulfur atom without a nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity. This difference may influence membrane permeability and target engagement .

Physicochemical Properties :

  • logP Trends : The target compound’s estimated logP (~3.5) reflects its benzothiophene and fluorophenyl groups, making it more lipophilic than derivatives with sulfamoyl (logP 1.2, ) or ethoxy (logP 2.74, ) substituents.
  • Molecular Weight : At ~422 g/mol, the target is significantly larger than simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide (187.6 g/mol, ), which may impact pharmacokinetics (e.g., absorption, distribution).

Synthetic Accessibility :

  • Multicomponent reactions (e.g., ) achieve high yields (81%) for analogs, suggesting feasible scalability for the target compound. However, the benzothiophene core may require specialized synthetic routes, such as Friedel-Crafts alkylation or transition-metal catalysis .

Biological Implications :

  • Fluorinated phenyl groups (common in ) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
  • Thioether linkages () may confer antioxidant properties or susceptibility to metabolic oxidation, unlike the stable hydroxypropyl group in the target.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 1 benzothiophen 2 yl 2 hydroxypropyl 2 4 fluorophenyl acetamide\text{N 2 1 benzothiophen 2 yl 2 hydroxypropyl 2 4 fluorophenyl acetamide}

This structure integrates a benzothiophene moiety, which is known for its diverse biological properties, and a fluorinated aromatic ring that may enhance its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, fluorinated derivatives have shown significant activity against histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 liver cancer cells, indicating their potential as HDAC inhibitors .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
FNAHepG21.30HDAC inhibition
SAHAHepG217.25HDAC inhibition
N-[...]Other TumorsVariesApoptosis induction, cell cycle arrest

Antimicrobial Activity

The benzothiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures can demonstrate antifungal activity against pathogens such as Fusarium oxysporum. The synthesized benzofuranyl acetic acid amides showed varying degrees of inhibition, suggesting that modifications to the benzothiophene core could enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Fusarium oxysporum

Compound NameInhibition Zone (mm)IC50 (mM)
Compound A280.42
Compound B320.70
Control (Nystatin)23-

The mechanisms underlying the biological activities of this compound are multifaceted:

  • HDAC Inhibition : The compound may inhibit class I HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Apoptosis Induction : Studies have shown that related compounds can promote apoptosis in cancer cells through G2/M phase arrest, enhancing their potential as therapeutic agents.
  • Antimicrobial Mechanism : The interaction of benzothiophene derivatives with microbial membranes or specific enzymes may disrupt cellular functions, leading to growth inhibition.

Case Studies

A notable case study involved the application of similar compounds in xenograft models where tumor growth was significantly inhibited, demonstrating a tumor growth inhibition (TGI) rate of approximately 48.89% compared to controls . These findings underscore the potential therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between benzothiophene derivatives and fluorophenyl acetamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiophene moiety to the acetamide backbone .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated, and what intramolecular interactions influence crystallization?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths, angles, and torsion angles. Intramolecular C–H···O hydrogen bonds stabilize the crystal lattice .
  • Spectroscopy : FT-IR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for benzothiophene and fluorophenyl groups) .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

  • Methodology :

  • Factorial design : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%) to identify optimal yield/purity trade-offs .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize efficiency .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., buffer composition, cell line variants) to isolate confounding variables .
  • Standardized protocols : Replicate studies using identical cell passages, reagent batches, and instrumentation to minimize variability .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with protein structures (PDB IDs) to simulate ligand-receptor interactions. Focus on fluorophenyl and benzothiophene moieties as key pharmacophores .
  • QSAR modeling : Train models on analogs with known bioactivity to correlate substituent effects (e.g., logP, polar surface area) with potency .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodology :

  • Solvent screening : Test binary mixtures (e.g., DMSO/water, acetone/hexane) to induce slow evaporation.
  • Additive use : Introduce trace co-solvents (e.g., glycerol) to disrupt amorphous aggregation. Intramolecular hydrogen bonds (C–H···O) often dictate crystal packing .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodology :

  • Fragment replacement : Substitute the fluorophenyl group with chloro- or methoxy-phenyl analogs to assess electronic effects .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (benzothiophene) .

Notes

  • References to PubChem , Acta Crystallographica , and synthetic methodologies ensure academic rigor.

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